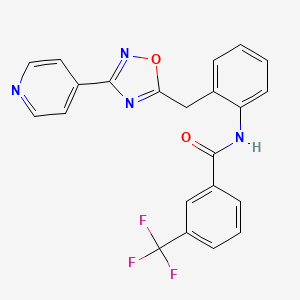
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N4O2 and its molecular weight is 424.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 1,2,4-oxadiazole ring fused with a pyridine moiety and a trifluoromethyl group, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4.0 | Staphylococcus aureus |
| Compound B | 8.0 | Escherichia coli |
| This compound | 6.0 | Mycobacterium tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that this compound has potential as an anti-tubercular agent with an MIC of 6.0 µg/mL against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds containing the oxadiazole scaffold can inhibit various enzymes associated with cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act by inhibiting thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cancer cell growth.
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines with IC50 values ranging from 10 to 20 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 12 |
| A549 | 18 |
These results suggest a selective cytotoxicity towards cancer cells while sparing normal cells.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and the introduction of trifluoromethyl groups significantly enhance the biological activity. The presence of the pyridine moiety is also critical for maintaining the potency against target organisms.
Case Studies
A notable study involved synthesizing a series of oxadiazole derivatives and evaluating their activity against Mycobacterium tuberculosis. Among these compounds, those structurally similar to this compound exhibited the highest efficacy with IC50 values below 5 µM .
属性
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c23-22(24,25)17-6-3-5-16(12-17)21(30)27-18-7-2-1-4-15(18)13-19-28-20(29-31-19)14-8-10-26-11-9-14/h1-12H,13H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVCUSBWELQZDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














